Cas no 2092076-72-5 (5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole)

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole 化学的及び物理的性質
名前と識別子
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- 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
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- MDL: MFCD34187133
- インチ: 1S/C7H4BrFN4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
- InChIKey: IUOCZMPZUDHROT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C2N=NNN=2)=CC=1F
計算された属性
- 精确分子量: 241.96034g/mol
- 同位素质量: 241.96034g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- XLogP3: 1.9
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0054-1g |
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |
2092076-72-5 | 96% | 1g |
¥8726.45 | 2024-04-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0054-5g |
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |
2092076-72-5 | 96% | 5g |
¥34958.27 | 2024-04-19 | |
eNovation Chemicals LLC | Y1126402-1g |
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |
2092076-72-5 | 95% | 1g |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126402-1g |
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |
2092076-72-5 | 95% | 1g |
$1115 | 2025-02-26 | |
eNovation Chemicals LLC | Y1126402-5g |
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |
2092076-72-5 | 95% | 5g |
$4475 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126402-5g |
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |
2092076-72-5 | 95% | 5g |
$4475 | 2025-02-21 | |
eNovation Chemicals LLC | Y1126402-1g |
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |
2092076-72-5 | 95% | 1g |
$1115 | 2025-02-21 | |
eNovation Chemicals LLC | Y1126402-5g |
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole |
2092076-72-5 | 95% | 5g |
$4475 | 2025-02-26 |
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazoleに関する追加情報
Research Briefing on 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole (CAS: 2092076-72-5) in Chemical Biology and Pharmaceutical Applications
The compound 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole (CAS: 2092076-72-5) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, featuring both a tetrazole ring and halogenated phenyl group, exhibits unique physicochemical properties that make it valuable for drug discovery and medicinal chemistry applications. Recent studies have focused on its potential as a bioisostere for carboxylic acids and its role in modulating protein-ligand interactions.
Structural analysis of 2092076-72-5 reveals that the tetrazole moiety provides metabolic stability while maintaining hydrogen bonding capabilities similar to carboxyl groups. The bromo-fluoro substitution pattern on the phenyl ring offers strategic points for further chemical modifications, making this scaffold particularly versatile for structure-activity relationship (SAR) studies. Computational modeling suggests this compound may serve as an effective pharmacophore in kinase inhibitors and GPCR-targeting molecules.
In recent synthetic chemistry developments, researchers have optimized the preparation of 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole through [2+3] cycloaddition reactions between 4-bromo-3-fluorobenzonitrile and sodium azide. The improved synthetic protocols now achieve yields exceeding 85% with excellent purity profiles, as demonstrated by HPLC-MS analysis. These advances have facilitated broader investigation of this compound in medicinal chemistry programs.
Biological evaluations have shown promising results for derivatives of 2092076-72-5 in targeting inflammatory pathways. Specifically, analogs incorporating this core structure have demonstrated nanomolar inhibition of COX-2 with significant selectivity over COX-1. The presence of both bromine and fluorine atoms appears to enhance binding affinity while maintaining favorable pharmacokinetic properties, as evidenced by recent in vivo ADME studies in rodent models.
The pharmaceutical industry has shown growing interest in this scaffold for CNS drug development. Recent patent applications disclose 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole derivatives as potential treatments for neurodegenerative disorders, with particular focus on their ability to cross the blood-brain barrier. Molecular docking studies suggest these compounds may interact with multiple targets implicated in Alzheimer's disease pathology.
Future research directions for 2092076-72-5 include exploration of its metal-chelating properties for therapeutic applications and development as a PET radiotracer precursor. The presence of both nitrogen-rich heterocycle and halogen atoms makes this compound particularly suitable for these applications. Several research groups are currently investigating radiofluorinated derivatives for diagnostic imaging purposes.
In conclusion, 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole represents a versatile scaffold with multiple applications in drug discovery. Its unique combination of structural features, synthetic accessibility, and demonstrated biological activity position it as an important building block in contemporary medicinal chemistry. Continued research on this compound and its derivatives is expected to yield novel therapeutic candidates in the coming years.
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